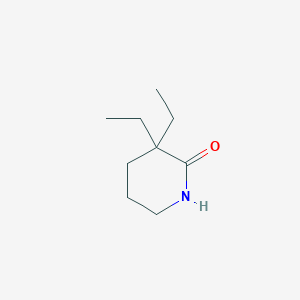
3,3-Diethyl-2-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethyl-2-piperidinone is a chemical compound belonging to the class of piperidinones, which are six-membered heterocyclic compounds containing one nitrogen atom. Piperidinones are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Diethyl-2-piperidinone can be synthesized through various methods. One common approach involves the organophotocatalysed [1 + 2 + 3] strategy, which allows the one-step synthesis of substituted 2-piperidinones from inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This method is advantageous due to its mild reaction conditions and high chemoselectivity.
Industrial Production Methods
Industrial production of this compound often involves multi-step processes, including the hydrogenation of unsaturated δ-lactams and the oxidation of piperidines . These methods are preferred for their scalability and efficiency in producing large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethyl-2-piperidinone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding lactams.
Reduction: Formation of piperidines.
Substitution: Introduction of different substituents on the piperidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chromium trioxide in acetic acid for oxidation.
Reducing agents: Hydrogen gas with metal catalysts for reduction.
Substituting agents: Various alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions include substituted piperidines and lactams, which are valuable intermediates in the synthesis of pharmaceuticals .
Scientific Research Applications
3,3-Diethyl-2-piperidinone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Diethyl-2-piperidinone involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticonvulsant activity is attributed to its ability to potentiate GABA-mediated chloride currents in neurons . This modulation of neurotransmitter activity helps in controlling seizures.
Comparison with Similar Compounds
Similar Compounds
3,3-Dialkyl-2-piperidinones: Similar in structure but differ in the alkyl groups attached.
Hexahydro-2H-azepin-2-ones: Another class of lactams with similar pharmacological properties.
Uniqueness
3,3-Diethyl-2-piperidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethyl groups enhance its lipophilicity and influence its interaction with biological targets .
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
3,3-diethylpiperidin-2-one |
InChI |
InChI=1S/C9H17NO/c1-3-9(4-2)6-5-7-10-8(9)11/h3-7H2,1-2H3,(H,10,11) |
InChI Key |
FBHQJLKBGWTDRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCNC1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















